molecular formula C20H22O2 B14314480 4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol CAS No. 110324-80-6

4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol

Cat. No.: B14314480
CAS No.: 110324-80-6
M. Wt: 294.4 g/mol
InChI Key: PKXCGEATNLKQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a cyclopentyl ring, a hydroxyphenyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol typically involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the hydroxyphenyl and prop-2-en-1-yl groups. Common synthetic routes may involve:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopentyl and prop-2-en-1-yl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol: shares similarities with other phenolic compounds and cyclopentyl derivatives.

    Phenolic Compounds: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid.

    Cyclopentyl Derivatives: Compounds like cyclopentylphenol and cyclopentylmethylphenol.

Uniqueness

  • The combination of the hydroxyphenyl, cyclopentyl, and prop-2-en-1-yl groups in this compound provides unique chemical properties that are not found in simpler phenolic or cyclopentyl compounds.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110324-80-6

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)cyclopentyl]-2-prop-2-enylphenol

InChI

InChI=1S/C20H22O2/c1-2-5-15-14-17(8-11-19(15)22)20(12-3-4-13-20)16-6-9-18(21)10-7-16/h2,6-11,14,21-22H,1,3-5,12-13H2

InChI Key

PKXCGEATNLKQCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.